Lysine hydroxamate

Description

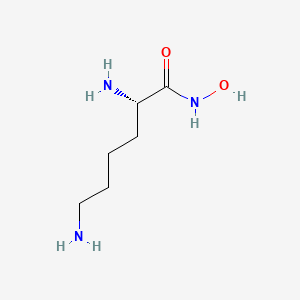

Structure

2D Structure

3D Structure

Properties

CAS No. |

25125-92-2 |

|---|---|

Molecular Formula |

C6H15N3O2 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

(2S)-2,6-diamino-N-hydroxyhexanamide |

InChI |

InChI=1S/C6H15N3O2/c7-4-2-1-3-5(8)6(10)9-11/h5,11H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |

InChI Key |

NZWPVDFOIUKVSJ-YFKPBYRVSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)NO)N |

Canonical SMILES |

C(CCN)CC(C(=O)NO)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine hydroxamate |

Origin of Product |

United States |

Foundational & Exploratory

Lysine Hydroxamates as Histone Deacetylase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histone proteins. This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression. Beyond histones, HDACs also modulate the function of numerous non-histone proteins involved in critical cellular processes. Dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer, making them a significant target for therapeutic intervention.

Lysine hydroxamates represent a prominent class of HDAC inhibitors (HDACi). These small molecules have shown considerable promise as anti-cancer agents, with some gaining FDA approval. This guide provides an in-depth technical overview of the mechanism, efficacy, and experimental evaluation of lysine hydroxamates as HDAC inhibitors.

Core Mechanism of Action

The inhibitory activity of lysine hydroxamates is centered on their characteristic pharmacophore, which consists of three key components:

-

Zinc-Binding Group (ZBG): The hydroxamic acid moiety (-C(=O)NH-OH) is the critical functional group. It acts as a powerful chelating agent for the Zn²⁺ ion located in the active site of class I, II, and IV HDACs. This chelation mimics the transition state of the acetyl-lysine substrate hydrolysis, effectively blocking the enzyme's catalytic activity.

-

Linker Region: A hydrophobic carbon chain, typically 4-6 units long, connects the ZBG to the cap group. This linker region occupies the narrow channel leading to the active site.

-

Cap Group: A larger, often aromatic group that interacts with residues at the rim of the enzyme's active site, contributing to the inhibitor's potency and isoform selectivity.

The interaction of the hydroxamate with the zinc ion is the primary mechanism of enzyme inhibition, leading to the accumulation of acetylated histones and non-histone proteins.

Caption: Mechanism of HDAC inhibition by lysine hydroxamates.

Quantitative Data: Inhibitory Potency

The efficacy of lysine hydroxamates is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various HDAC isoforms. These values are critical for determining potency and selectivity. The table below summarizes the IC₅₀ values for Suberoylanilide Hydroxamic Acid (SAHA), a well-characterized pan-HDAC inhibitor.

| HDAC Isoform | IC₅₀ (μM) |

| Class I | |

| HDAC1 | 0.061[1] |

| HDAC2 | 0.251[1] |

| HDAC3 | 0.019[1] |

| HDAC8 | 0.827[1] |

| Class IIb | |

| HDAC6 | Varies by assay |

| HDAC10 | Varies by assay |

Note: IC₅₀ values can vary significantly based on the specific assay conditions, substrate used, and cell line. The data presented is from in vitro enzymatic assays.[1]

Cellular Signaling Pathways

HDAC inhibitors exert their anti-cancer effects by inducing a range of cellular responses, including cell cycle arrest, apoptosis, and modulation of cell motility. These effects are mediated by the hyperacetylation of both histone and non-histone proteins.

Cell Cycle Arrest and Apoptosis

A primary outcome of HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21.[2][3] This can occur through both p53-dependent and p53-independent pathways.[2][4] Acetylation of p53 by HDAC inhibitors can stabilize the protein, leading to enhanced transcriptional activation of p21.[4] Increased p21 expression leads to cell cycle arrest.[2][5] Concurrently, HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways by altering the expression of key regulatory proteins like those in the Bcl-2 family.[4]

Caption: HDAC inhibitor-induced cell cycle arrest and apoptosis pathways.

Regulation of Cell Motility

HDAC6, a predominantly cytoplasmic Class IIb deacetylase, is a key regulator of cell motility. Its major non-histone substrates include α-tubulin and cortactin.[6] Deacetylation of α-tubulin by HDAC6 is associated with microtubule stability and dynamics.[7][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impair microtubule-dependent processes like cell migration.[7][9][10] Similarly, by deacetylating the actin-binding protein cortactin, HDAC6 influences F-actin dynamics and, consequently, actin-dependent cell motility.[6]

Caption: HDAC6 inhibition impairs cell motility via tubulin and cortactin.

Experimental Protocols

Evaluating the efficacy of lysine hydroxamates involves a series of in vitro assays to determine enzymatic inhibition and cellular effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]

- 6. HDAC6 Modulates Cell Motility by Altering the Acetylation Level of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: HDAC6 is a microtubule-associated deacetylase. [scholars.duke.edu]

- 8. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.biologists.com [journals.biologists.com]

- 10. HDAC6 deacetylates alpha tubulin in sperm and modulates sperm motility in Holtzman rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of L-Lysine Hydroxamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine hydroxamate, a derivative of the essential amino acid L-lysine, belongs to the hydroxamic acid class of compounds. These molecules are recognized for their potent metal-chelating properties, which underpin their diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of L-lysine hydroxamate and related amino acid hydroxamates, with a primary focus on their role as enzyme inhibitors. While specific quantitative data for L-lysine hydroxamate is limited in publicly accessible literature, this document consolidates available information and extrapolates its likely mechanisms of action based on the well-established activities of structurally similar compounds, particularly in the context of histone deacetylase (HDAC) inhibition. This guide also details relevant experimental protocols and visualizes key signaling pathways and workflows to support further research and drug development efforts in this area.

Introduction: The Chemical and Biological Significance of L-Lysine Hydroxamate

L-lysine is a fundamental amino acid, crucial for protein synthesis and various metabolic processes. The modification of its carboxyl group to a hydroxamic acid moiety (-CONHOH) yields L-lysine hydroxamate. This structural change confers significant biological properties, primarily due to the hydroxamate group's ability to act as a bidentate ligand, forming stable complexes with metal ions.[1][2] This chelating ability is the cornerstone of its function as an inhibitor of metalloenzymes.[3]

Hydroxamic acids are a well-documented class of inhibitors for zinc-dependent histone deacetylases (HDACs).[4][5][6] HDACs are critical regulators of gene expression, removing acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[6] By inhibiting HDACs, hydroxamic acids can induce histone hyperacetylation, leading to a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[6] This mechanism is the basis for the clinical use of several hydroxamate-based HDAC inhibitors in cancer therapy.[7]

Beyond HDACs, the metal-chelating properties of hydroxamates suggest potential inhibitory activity against other metalloenzymes, such as matrix metalloproteinases (MMPs) and aminopeptidases.

Known Biological Activities

Antibacterial Activity

One of the earliest documented biological activities of L-lysine hydroxamate is its ability to inhibit the growth of the bacterium Escherichia coli K-12.[8] This suggests that L-lysine hydroxamate may target essential metalloenzymes within the bacterial lysine biosynthesis pathway or other vital cellular processes.[9][10] The lysine biosynthesis pathway in bacteria is essential for their survival and is absent in humans, making it an attractive target for the development of novel antibiotics.[11]

Presumed Histone Deacetylase (HDAC) Inhibition

Given that the hydroxamic acid moiety is a hallmark of numerous potent HDAC inhibitors, it is highly probable that L-lysine hydroxamate exhibits inhibitory activity against this class of enzymes. The hydroxamate group is thought to chelate the zinc ion within the active site of HDACs, thereby blocking their catalytic activity.[5] This inhibition leads to an accumulation of acetylated histones, which in turn alters gene expression and can induce cellular responses such as cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][12]

Quantitative Data on Related Amino Acid Hydroxamates

To provide a framework for understanding the potential potency of L-lysine hydroxamate, the following table summarizes the inhibitory activities of other relevant hydroxamate-based compounds against various enzymes. It is important to note that these are not direct data for L-lysine hydroxamate and should be used for comparative purposes only.

| Compound | Target Enzyme | IC50 / Ki Value | Cell Line/System | Reference |

| L-Leucine hydroxamate | Leucine aminopeptidase | Ki = 14 µM | Porcine kidney | [2] |

| D-Leucine hydroxamic acid | Aeromonas aminopeptidase | Ki = 2 x 10⁻⁹ M | Aeromonas proteolytica | [13] |

| D-Valine hydroxamic acid | Aeromonas aminopeptidase | Ki = 5 x 10⁻⁹ M | Aeromonas proteolytica | [13] |

| Benzohydroxamic acid | Mushroom tyrosinase | Ki = 7 nM - 1 µM | N/A | |

| Vorinostat (SAHA) | HDACs | Ki = 1 - 25 nM | Human | |

| Panobinostat | HDACs | Ki = 0.6 - 25 nM | Human |

Postulated Mechanism of Action and Signaling Pathways

The primary mechanism of action for L-lysine hydroxamate is anticipated to be the inhibition of zinc-dependent metalloenzymes, most notably HDACs.

HDAC Inhibition Signaling Pathway

The inhibition of HDACs by L-lysine hydroxamate would lead to the hyperacetylation of histone proteins. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes. Key downstream effects include the upregulation of tumor suppressor genes like p21, leading to cell cycle arrest, and the induction of apoptosis through various signaling cascades.

Caption: Postulated HDAC inhibition pathway by L-lysine hydroxamate.

Experimental Protocols

The following are generalized protocols for assessing the biological activity of hydroxamate compounds. These can be adapted for the specific investigation of L-lysine hydroxamate.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic HDAC substrate.

Workflow:

Caption: Workflow for a fluorometric HDAC inhibition assay.

Methodology:

-

Compound Preparation: Prepare a stock solution of L-lysine hydroxamate in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve a range of desired concentrations.

-

Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme solution to each well.

-

Inhibitor Incubation: Add the diluted L-lysine hydroxamate or control (buffer/solvent) to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Development: Stop the reaction and generate the fluorescent signal by adding a developer solution containing a protease that cleaves the deacetylated substrate. Incubate for an additional 15-20 minutes at room temperature.

-

Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of L-lysine hydroxamate relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

Methodology:

-

Bacterial Culture: Grow a culture of the test bacterium (e.g., E. coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial twofold dilutions of L-lysine hydroxamate in the broth medium in a 96-well microplate.

-

Inoculation: Inoculate each well with a standardized suspension of the bacteria. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the microplate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of L-lysine hydroxamate that completely inhibits visible bacterial growth.

Conclusion and Future Directions

L-lysine hydroxamate holds promise as a biologically active molecule, likely exerting its effects through the inhibition of metalloenzymes. Its documented antibacterial activity and the strong precedent for hydroxamic acids as HDAC inhibitors suggest potential applications in both infectious diseases and oncology. However, a significant gap exists in the literature regarding specific quantitative data on its enzyme inhibitory activity and its effects on cellular signaling pathways.

Future research should focus on:

-

Quantitative Inhibitory Profiling: Screening L-lysine hydroxamate against a panel of HDAC isoforms, sirtuins, MMPs, and other relevant metalloenzymes to determine its potency and selectivity.

-

Cellular Activity Studies: Investigating the effects of L-lysine hydroxamate on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines.

-

Mechanism of Action Elucidation: Utilizing techniques such as Western blotting to assess changes in histone acetylation and the expression of key cell cycle and apoptosis regulatory proteins following treatment with L-lysine hydroxamate.

-

Structural Biology: Co-crystallization of L-lysine hydroxamate with its target enzymes to understand the molecular basis of its inhibitory activity.

A thorough investigation into these areas will be crucial for unlocking the full therapeutic potential of L-lysine hydroxamate and guiding its development as a potential therapeutic agent.

References

- 1. L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of human histone deacetylase: synthesis and enzyme and cellular activity of straight chain hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20180370987A1 - Histone deacetylase inhibitors - Google Patents [patents.google.com]

- 7. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The coordinated action of the enzymes in the L-lysine biosynthetic pathway and how to inhibit it for antibiotic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Lysine Biosynthesis Inhibitors [bristol.ac.uk]

- 11. Inhibitors of lysine biosynthesis enzymes as potential new herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Lysine Hydroxamate on Escherichia coli Growth: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial compounds. Amino acid hydroxamates represent a class of molecules with demonstrated antibacterial properties. Among these, L-lysine hydroxamate has been shown to reduce the growth rate of Escherichia coli K-12[1][2][3]. This document serves as a technical resource for researchers investigating the antibacterial effects of lysine hydroxamate, with a focus on its impact on E. coli.

Proposed Mechanism of Action: Inhibition of Peptide Deformylase

While the precise mechanism of this compound's effect on E. coli is not explicitly detailed in the available literature, the hydroxamate moiety is a well-established chelating group known to inhibit metalloenzymes. A primary target for hydroxamate-based inhibitors in bacteria is Peptide Deformylase (PDF), an essential enzyme for bacterial survival[4][5].

PDF is a metalloenzyme, typically containing a ferrous ion (Fe2+), that catalyzes the removal of the formyl group from the N-terminus of newly synthesized polypeptides[5][6]. This deformylation step is crucial for protein maturation and function in bacteria. Inhibition of PDF leads to the accumulation of formylated, non-functional proteins, ultimately resulting in the cessation of growth and cell death.

The proposed mechanism of action for this compound involves the chelation of the metal ion in the active site of PDF, thereby inactivating the enzyme. This mode of action is common to a variety of hydroxamic acid-containing compounds that have been developed as antibacterial agents[5][7].

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound action on E. coli.

Quantitative Data on Growth Inhibition

Specific Minimum Inhibitory Concentration (MIC) values for this compound against E. coli are not provided in the reviewed literature. However, the consistent observation is a reduction in the growth rate[1][2][3]. To facilitate further research, the following table provides a template for recording such quantitative data.

| Parameter | Escherichia coli Strain | Value | Reference |

| Minimum InhibitoryConcentration (MIC) | K-12 | Data not available | [1][2][3] |

| Growth Rate Reduction | K-12 | Qualitatively observed | [1][2][3] |

Researchers are encouraged to perform standardized MIC assays to populate this table with specific values.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard microdilution methods[8][9][10].

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of E. coli.

Materials:

-

This compound

-

Escherichia coli strain (e.g., ATCC 25922 or a lab-specific K-12 strain)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, inoculate a single colony of E. coli into 5 mL of MHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately an OD600 of 0.4-0.6).

-

Dilute the bacterial culture in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Microtiter Plate Setup:

-

Add 100 µL of MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound stock solution (at the desired starting concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacteria, no compound).

-

Well 12 will serve as a negative control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).

-

Optionally, read the absorbance at 600 nm using a microplate reader. The MIC can be defined as the lowest concentration that inhibits ≥90% of the growth compared to the positive control.

-

Experimental Workflow Diagram

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound demonstrates inhibitory effects on the growth of Escherichia coli. The likely mechanism of action is the inhibition of the essential bacterial enzyme, peptide deformylase. This guide provides the foundational knowledge and detailed protocols necessary for researchers to further investigate the antibacterial properties of this compound. The determination of specific quantitative data, such as MIC values against a panel of clinically relevant E. coli strains, is a critical next step in evaluating its potential as a therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Serine Hydroxamate on the Growth of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of serine hydroxamate on the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Macrocyclic Peptidyl Hydroxamates as Peptide Deformylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bacterial Peptide deformylase inhibitors: a new class of antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification, characterization, and inhibition of peptide deformylase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modeling the inhibition of peptide deformylase by hydroxamic acids: influence of the sulfur donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 9. Antimicrobial activity of Ib-M peptides against Escherichia coli O157: H7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]

The Structure-Activity Relationship of Lysine Hydroxamate Derivatives: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of lysine hydroxamate derivatives, a prominent class of histone deacetylase (HDAC) inhibitors with significant therapeutic potential, particularly in oncology. We delve into the critical structural components that govern their inhibitory activity and selectivity, supported by quantitative data from recent studies. Detailed experimental protocols for the evaluation of these compounds are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[1] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, making HDACs attractive targets for therapeutic intervention.[2]

This compound derivatives have emerged as one of the most potent classes of HDAC inhibitors.[3] Their chemical structure generally conforms to a pharmacophore model consisting of three key moieties: a zinc-binding group (ZBG), a linker region, and a "cap" group that interacts with the surface of the enzyme.[4] The hydroxamic acid moiety (-CONHOH) is a highly effective ZBG, chelating the zinc ion in the active site of HDACs and thereby inhibiting their enzymatic activity.[3][4] This guide will explore the intricate relationship between the chemical structure of this compound derivatives and their biological activity, providing a framework for the rational design of novel and more effective HDAC inhibitors.

The Pharmacophore Model of this compound-Based HDAC Inhibitors

The generally accepted pharmacophore model for hydroxamate-based HDAC inhibitors comprises three distinct components that are essential for potent enzymatic inhibition.[4] Understanding the role of each component is fundamental to deciphering the SAR of these compounds.

-

Zinc-Binding Group (ZBG): The hydroxamic acid functional group is the cornerstone of this class of inhibitors. It acts as a bidentate ligand, chelating the Zn²⁺ ion located at the bottom of the catalytic pocket of HDAC enzymes. This interaction is critical for potent inhibition.[4]

-

Linker Region: This component connects the ZBG to the cap group and occupies the hydrophobic channel of the HDAC active site. The length and rigidity of the linker are crucial determinants of inhibitory activity and isoform selectivity. Modifications to the linker can influence the orientation of the cap group and its interactions with the enzyme surface.[5]

-

Cap Group: The cap group is typically a larger, often aromatic or heterocyclic, moiety that interacts with the rim of the active site and the surrounding protein surface. These interactions contribute to the overall binding affinity and can be modulated to achieve isoform selectivity.[4]

Below is a conceptual visualization of this pharmacophore model.

Caption: General pharmacophore model for this compound-based HDAC inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize quantitative data on the inhibitory activity of various this compound derivatives against different HDAC isoforms and their antiproliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity (IC₅₀) of this compound Derivatives Against HDAC Isoforms

| Compound | Linker Modification | Cap Group | HDAC1 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |

| SAHA (Vorinostat) | (CH₂)₆ | Phenyl | 195.00 | 181.05 | 105.10 | 44.00 | [6] |

| 16n | Indazole-based | 3-Methoxyphenyl | 2.7 | - | - | 3.6 | [4] |

| 16p | Indazole-based | 3-Methoxyphenyl | 3.1 | - | - | 3.3 | [4] |

| 76j | Thienopyrimidine-based | Substituted Phenyl | 29.81 | 24.71 | 21.29 | - | [6] |

| 90c | Isoquinoline-based | Substituted Phenyl | 4.17 | 4.00 | 3.77 | - | [6] |

| YSL-109 | Not specified | Hydrophobic moiety | 259,439 | - | 0.537 | 2,240 | [7] |

| 18c | Nɛ-acetyl lysine | Not specified | - | - | - | 500 | [8] |

Note: '-' indicates data not reported in the cited source.

Table 2: Antiproliferative Activity (IC₅₀) of this compound Derivatives in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| 76j | RPMI 8226 | Multiple Myeloma | 0.97 | [6] |

| 76j | HCT 116 | Colon Cancer | 1.01 | [6] |

| 90a | RPMI 8226 | Multiple Myeloma | 0.46 | [6] |

| 90f | RPMI 8226 | Multiple Myeloma | 0.52 | [6] |

| 90g | RPMI 8226 | Multiple Myeloma | 0.47 | [6] |

| YSL-109 | HepG2 | Hepatocellular Carcinoma | 3.39 | [7] |

| YSL-109 | MCF-7 | Breast Cancer | 3.41 | [7] |

| YSL-109 | SH-SY5Y | Neuroblastoma | 6.42 | [7] |

| 18c | K562 | Leukemia | >200 | [8] |

| 18c | A549 | Lung Cancer | >200 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

A common synthetic route to this compound derivatives involves the coupling of a carboxylic acid with a protected hydroxylamine, followed by deprotection.[3][9]

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol:

-

Activation of Carboxylic Acid: The carboxylic acid precursor is dissolved in a suitable organic solvent (e.g., DMF or DCM). A coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-hydroxybenzotriazole (HOBt) are added, and the mixture is stirred at room temperature.[3]

-

Coupling Reaction: A protected hydroxylamine, for instance, O-benzylhydroxylamine, is added to the activated carboxylic acid solution. The reaction is typically stirred at room temperature for several hours to overnight until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The organic layer is dried and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Deprotection: The purified protected hydroxamate is dissolved in a suitable solvent (e.g., methanol or ethanol). A catalyst, such as palladium on carbon (Pd/C), is added, and the mixture is stirred under a hydrogen atmosphere until the deprotection is complete (monitored by TLC).

-

Final Purification: The catalyst is removed by filtration, and the solvent is evaporated to yield the final this compound derivative, which may be further purified by crystallization or chromatography.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic substrate by HDAC enzymes.[10][11]

Materials:

-

Purified recombinant human HDAC enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., trypsin in a suitable buffer)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 384-well plate, add the diluted compounds. Also, prepare wells for a negative control (DMSO vehicle) and a no-enzyme control.

-

Add the purified HDAC enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes).[12]

-

Stop the enzymatic reaction by adding the developer solution, which also cleaves the deacetylated substrate to release the fluorescent molecule (AMC).

-

Incubate for a further 15-30 minutes at 37°C to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a plate reader with an excitation wavelength of ~355-390 nm and an emission wavelength of ~460 nm.[11][12]

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[13]

Materials:

-

Human cancer cell line(s) of interest

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[14]

-

The following day, treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for a specified period, typically 24, 48, or 72 hours.

-

After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[14][15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader. A reference wavelength of ~630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Signaling Pathways and Mechanism of Action

HDAC inhibitors, including this compound derivatives, exert their anticancer effects through the modulation of various cellular signaling pathways, primarily by inducing the hyperacetylation of histone and non-histone proteins.

Induction of Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][16] They can alter the expression of Bcl-2 family proteins, leading to an increase in pro-apoptotic proteins (e.g., Bim, Bid) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).[1]

Caption: Simplified signaling pathway for HDAC inhibitor-induced apoptosis.

Inhibition of Cell Proliferation and Angiogenesis

HDAC inhibitors can arrest the cell cycle, often at the G1/S or G2/M phase, by upregulating cyclin-dependent kinase (CDK) inhibitors like p21.[1] Furthermore, they can inhibit angiogenesis by downregulating pro-angiogenic factors such as vascular endothelial growth factor (VEGF). Some HDAC inhibitors have also been shown to suppress the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[17]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by HDAC inhibitors.

Conclusion

The structure-activity relationship of this compound derivatives is a well-defined area of medicinal chemistry that continues to yield potent HDAC inhibitors with therapeutic promise. The core pharmacophore, consisting of a zinc-binding hydroxamic acid, a linker, and a surface-interacting cap group, provides a robust framework for the design of new chemical entities. As demonstrated by the quantitative data, subtle modifications to the linker and cap regions can lead to significant improvements in inhibitory potency and isoform selectivity. The experimental protocols detailed herein provide a standardized approach for the evaluation of these compounds, ensuring reproducibility and comparability of data. A thorough understanding of the SAR and the underlying mechanisms of action is paramount for the continued development of this compound derivatives as effective and safe medicines for the treatment of cancer and other diseases.

References

- 1. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nɛ-acetyl lysine derivatives with zinc binding groups as novel HDAC inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epigentek.com [epigentek.com]

- 11. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]

- 17. Underlying anti-cancer mechanisms of histone deacetylase (HDAC) inhibitors in tamoxifen-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Enzymatic Activity of Lysine Hydroxamate and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro enzymatic activity of compounds containing a lysine hydroxamate motif, primarily focusing on their role as inhibitors of histone deacetylases (HDACs). While specific enzymatic data for the simple molecule this compound is not extensively documented in peer-reviewed literature, the hydroxamic acid functional group is a well-established zinc-binding moiety responsible for the inhibitory activity of a major class of HDAC inhibitors. This guide will, therefore, focus on the general principles of HDAC inhibition by hydroxamate-containing compounds, presenting data from representative molecules and outlining the experimental protocols used for their characterization.

Introduction: The Role of Lysine Deacetylation and its Inhibition

Post-translational modifications of lysine residues, particularly acetylation and deacetylation, are critical for regulating a vast array of cellular processes. Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them a key target for therapeutic intervention.[4][5]

Hydroxamic acid-based compounds are among the most potent and well-studied classes of HDAC inhibitors.[6] Their mechanism of action involves the chelation of the zinc ion (Zn²⁺) present in the active site of class I, II, and IV HDACs, which is essential for their catalytic activity.[3] This interaction effectively blocks the deacetylation of lysine residues on substrate proteins.

Quantitative Data on Hydroxamate-Based HDAC Inhibitors

| Inhibitor | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC6 (IC50) | HDAC8 (IC50) | Reference(s) |

| Vorinostat (SAHA) | ~61 nM | ~251 nM | ~19 nM | ~31 nM | ~827 nM | [4] |

| Belinostat (PXD101) | ~25 nM | ~53 nM | ~21 nM | ~28 nM | ~240 nM | [4] |

| Panobinostat (LBH589) | ~1 nM | ~2 nM | ~1 nM | ~10 nM | ~100 nM | [4] |

| YSL-109 | 259.4 µM | - | - | 0.537 nM | 2.24 µM | [4] |

| Thiazolyl-based Hydroxamate 9b | >100 µM | >100 µM | >100 µM | 21.4 µM | 48.8 µM | [7] |

Note: IC50 values can vary depending on the specific assay conditions and substrate used.

Experimental Protocols: In Vitro HDAC Inhibition Assay

The following is a detailed methodology for a common in vitro fluorescence-based assay used to determine the inhibitory activity of compounds against HDACs.

Principle

This assay relies on a two-step enzymatic reaction.[8] First, an HDAC enzyme deacetylates a synthetic substrate containing an acetylated lysine coupled to a fluorophore, 7-amino-4-methylcoumarin (AMC).[8] In the second step, a developing enzyme, typically trypsin, cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.[8] The fluorescence intensity is directly proportional to the HDAC activity. The presence of an HDAC inhibitor will reduce the rate of deacetylation, resulting in a lower fluorescence signal.

Materials

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8)

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Test compound (e.g., this compound analog) dissolved in DMSO

-

Positive control inhibitor (e.g., Trichostatin A or SAHA)

-

Developing enzyme (e.g., Trypsin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm)

Procedure

-

Compound Preparation: Prepare serial dilutions of the test compound and the positive control inhibitor in HDAC Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

-

Enzyme and Substrate Preparation: Dilute the recombinant HDAC enzyme to the desired concentration in cold HDAC Assay Buffer. Prepare the HDAC substrate solution in HDAC Assay Buffer.

-

Assay Reaction: a. To each well of the 96-well plate, add the diluted test compound or control. b. Add the diluted HDAC enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the HDAC substrate solution to each well. d. Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

-

Development Step: a. Stop the HDAC reaction by adding the developing enzyme (trypsin) to each well. b. Incubate the plate at 37°C for a further 15-30 minutes to allow for the cleavage of the deacetylated substrate and release of AMC.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

-

Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). c. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The inhibition of HDACs by hydroxamate-based compounds has profound effects on various cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflow for HDAC Inhibition Assay

Caption: Workflow for a fluorescence-based HDAC inhibition assay.

Signaling Pathway of HDAC Inhibitor-Induced Cell Cycle Arrest

HDAC inhibitors can induce cell cycle arrest, often at the G1/S or G2/M transition, by upregulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21.[9][10]

Caption: HDAC inhibitor-induced cell cycle arrest via p21 upregulation.

Signaling Pathway of HDAC Inhibitor-Induced Apoptosis

HDAC inhibitors can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][11] This is often achieved by altering the expression of pro- and anti-apoptotic proteins.[2]

Caption: HDAC inhibitor-induced apoptosis via intrinsic and extrinsic pathways.

Conclusion

While this compound itself is a simple structural motif, the hydroxamic acid functional group is a cornerstone of a major class of potent HDAC inhibitors. These compounds effectively inhibit the deacetylation of lysine residues by chelating the active site zinc ion, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. The in vitro characterization of these inhibitors is crucial for understanding their mechanism of action and for the development of novel therapeutics. The fluorescence-based assays detailed in this guide provide a robust and high-throughput method for quantifying the inhibitory potency of new chemical entities targeting HDAC enzymes. Further research into the specific activities of simpler amino acid hydroxamates may yet reveal novel biological functions.

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Hydroxamic acid derivatives as HDAC1, HDAC6 and HDAC8 inhibitors with antiproliferative activity in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validate User [aacrjournals.org]

- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Journey of Lysine Hydroxamate: A Technical Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine hydroxamate, a synthetic analog of the essential amino acid L-lysine, has garnered interest in biomedical research, primarily for its role as an inhibitor of various enzymes, including histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1). Its structural similarity to lysine suggests that it may engage with cellular machinery designed for amino acid transport and metabolism. However, a comprehensive understanding of its cellular uptake, metabolic fate, and the precise mechanisms governing these processes is crucial for its development as a potential therapeutic agent. This technical guide provides an in-depth overview of the current knowledge on the cellular uptake and metabolism of this compound, complete with detailed experimental protocols and visual representations of key pathways and workflows.

Cellular Uptake of this compound

The entry of this compound into cells is the first critical step for its biological activity. While specific quantitative data for this compound uptake in mammalian cells is limited in the current literature, insights can be drawn from studies on L-lysine and other amino acid analogs.

Known Transport Mechanisms for L-Lysine

L-lysine, being a cationic amino acid, is transported across the cell membrane by specific carrier-mediated systems. The primary transporters include:

-

System y+: A high-affinity, Na+-independent transporter for cationic amino acids.

-

System b0,+: A Na+-independent transporter for both cationic and neutral amino acids.

-

System B0,+: A Na+- and Cl--dependent transporter for neutral and cationic amino acids.

Evidence for this compound Transport

Direct evidence for the transport mechanism of this compound is sparse. A study on Escherichia coli K-12 indicated no evidence for active transport of the analog, suggesting that its uptake in this prokaryotic system might be through passive diffusion or via low-affinity transporters[1]. However, in mammalian cells, it is plausible that this compound, due to its structural similarity to L-lysine, is recognized and transported by one or more of the cationic amino acid transport systems.

Quantitative Data on Amino Acid Transport

The following table summarizes kinetic parameters for L-lysine transport in various systems, which can serve as a reference for designing and interpreting uptake studies for this compound.

| Cell Line/System | Transporter System(s) | Km (µM) | Vmax (nmol/mg protein/min) | Reference |

| Human Placental Brush-Border Membrane Vesicles | System y+ | ~250 | Not Reported | |

| Human Placental Brush-Border Membrane Vesicles | System y+L | ~10 | Not Reported | |

| Caco-2 (human intestinal cells) | Apical (Na+-independent) | ~130 | 0.8 | |

| Caco-2 (human intestinal cells) | Basolateral (Na+-dependent) | ~110 | 0.1 |

Metabolism of this compound

Once inside the cell, this compound is subject to metabolic processes that can alter its structure and activity. The metabolic fate of this compound is not yet fully elucidated, but potential pathways can be inferred from the metabolism of L-lysine and other hydroxamic acid-containing compounds.

L-Lysine Metabolic Pathways

L-lysine is primarily catabolized through two main pathways in mammals:

-

The Saccharopine Pathway: The major route for lysine degradation, occurring in the mitochondria.

-

The Pipecolic Acid Pathway: A secondary pathway that is active in the brain.

Both pathways ultimately lead to the production of acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.

Hypothesized Metabolic Fate of this compound

Given that many hydroxamic acids are known to be hydrolyzed in vivo to their corresponding carboxylic acids, it is highly probable that this compound is metabolized by cellular hydrolases to yield L-lysine[2]. This conversion would render it inactive as a hydroxamate-based inhibitor but would introduce it into the cellular pool of L-lysine, where it could then be utilized for protein synthesis or enter the catabolic pathways mentioned above.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular uptake and metabolism of this compound.

Protocol 1: Cellular Uptake Assay for Radiolabeled this compound

This protocol describes a method to quantify the cellular uptake of this compound using a radiolabeled version of the compound (e.g., [3H]-lysine hydroxamate).

Materials:

-

Cell line of interest (e.g., a cancer cell line for drug development studies)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

[3H]-lysine hydroxamate

-

Unlabeled this compound

-

Lysis buffer (e.g., 0.1 M NaOH)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Seed cells in a 24-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed PBS.

-

Add uptake buffer (e.g., Krebs-Ringer-HEPES buffer) containing a known concentration of [3H]-lysine hydroxamate to each well. For competition experiments, include varying concentrations of unlabeled this compound or other amino acids.

-

Incubate the plate at 37°C for various time points (e.g., 1, 5, 15, 30, and 60 minutes) to determine the time course of uptake.

-

To stop the uptake, aspirate the uptake buffer and rapidly wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Calculate the uptake rate in pmol/mg protein/min.

Protocol 2: Quantification of Intracellular this compound and its Metabolites by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound and its potential metabolite, L-lysine, in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cell line of interest

-

This compound

-

Internal standard (e.g., a stable isotope-labeled version of this compound or L-lysine)

-

Methanol

-

Acetonitrile

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Culture and treat cells with this compound for the desired time.

-

Wash the cells with ice-cold PBS and then lyse them using a suitable method (e.g., sonication in a methanol/water solution).

-

Add the internal standard to the cell lysate.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Analyze the supernatant using an LC-MS/MS system equipped with a suitable column (e.g., a reverse-phase C18 column).

-

Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify the parent ion and a fragment ion for both this compound and L-lysine.

-

Prepare a standard curve using known concentrations of this compound and L-lysine to quantify their amounts in the cell lysates.

Visualizations

Hypothesized Cellular Transport and Metabolism of this compound

Caption: Hypothesized uptake and metabolic fate of this compound.

Experimental Workflow for Cellular Uptake Studies

References

Lysine Hydroxamate Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine hydroxamates are a prominent class of compounds, most notably recognized for their role as histone deacetylase (HDAC) inhibitors. The hydroxamic acid moiety acts as a potent zinc-binding group, enabling these molecules to effectively chelate the zinc ion within the active site of zinc-dependent enzymes, leading to their inhibition. While HDACs are the most well-characterized targets, the landscape of proteins that can be modulated by lysine hydroxamates is expanding. This guide provides a comprehensive overview of the key targets of lysine hydroxamates, detailed methodologies for their identification and validation, and insights into the signaling pathways they modulate.

Core Targets of Lysine Hydroxamates

The primary targets of lysine hydroxamates are metalloenzymes, particularly those containing a zinc ion in their catalytic domain. The major classes of enzymes targeted by these compounds include:

-

Histone Deacetylases (HDACs): These are the most prominent targets of lysine hydroxamates. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins, playing a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5] Inhibition of HDACs by lysine hydroxamates leads to hyperacetylation of histones, resulting in a more open chromatin structure and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4]

-

Lysine-Specific Demethylase 1 (LSD1): LSD1 is a flavin-dependent monoamine oxidase that specifically demethylates mono- and di-methylated lysine residues on histones, particularly H3K4 and H3K9. Some lysine hydroxamate-containing molecules have been shown to inhibit LSD1, implicating them in the regulation of gene transcription through histone methylation.

-

Sirtuins (SIRTs): Sirtuins are a family of NAD+-dependent deacetylases (Class III HDACs) that target a wide range of protein substrates involved in metabolism, DNA repair, and inflammation.[6][7][8][9] While structurally distinct from the zinc-dependent HDACs, some hydroxamate-based inhibitors have shown activity against sirtuins.

Beyond these well-established targets, ongoing research continues to identify novel protein interactions for lysine hydroxamates, highlighting the importance of comprehensive target identification strategies.

Quantitative Analysis of this compound-Target Interactions

The potency and selectivity of lysine hydroxamates are critical parameters in drug development. The following table summarizes key quantitative data for representative lysine hydroxamates against their primary targets.

| Compound | Target | Assay Type | IC50 / Kd | Reference |

| Vorinostat (SAHA) | Pan-HDAC | Enzymatic | IC50: ~50 nM | [10] |

| Panobinostat (LBH589) | Pan-HDAC | Enzymatic | IC50: ~20 nM | [11] |

| Belinostat (PXD101) | Pan-HDAC | Enzymatic | IC50: ~27 nM | [12][13] |

| Trichostatin A | Class I/II HDACs | Enzymatic | IC50: ~1.8 nM | [14] |

Note: IC50 and Kd values can vary depending on the assay conditions and the specific isoform of the target protein.

Experimental Protocols for Target Identification and Validation

A multi-pronged approach is essential for the confident identification and validation of this compound targets. The following sections detail the methodologies for key experimental techniques.

Target Identification: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This technique is a cornerstone for identifying proteins that physically interact with a small molecule.

Experimental Workflow:

Detailed Methodology:

-

Immobilization of the this compound Bait:

-

Synthesize a derivative of the this compound with a reactive handle (e.g., a primary amine or carboxyl group) for covalent attachment to the solid support.

-

Activate the solid support (e.g., NHS-activated Sepharose beads) according to the manufacturer's protocol.

-

Incubate the activated beads with the this compound derivative to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Protein Binding:

-

Prepare a cell lysate from the biological system of interest. Ensure the lysis buffer is compatible with protein binding and does not interfere with the hydroxamate-target interaction.

-

Incubate the immobilized this compound beads with the cell lysate for a defined period (e.g., 1-4 hours) at 4°C with gentle rotation to allow for protein binding.

-

-

Washing:

-

After incubation, pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with a wash buffer (typically the lysis buffer with a mild detergent) to remove non-specifically bound proteins. The stringency of the washes can be optimized to reduce background.

-

-

Elution:

-

Elute the specifically bound proteins from the beads. This can be achieved by:

-

Competitive elution: Using a high concentration of the free this compound compound.

-

Denaturing elution: Using a buffer containing a denaturant like SDS or urea.

-

On-bead digestion: Proceeding directly to enzymatic digestion while the proteins are still bound to the beads.

-

-

-

In-Solution Digestion (for eluted proteins):

-

Reduce the disulfide bonds in the eluted proteins using a reducing agent like DTT (dithiothreitol).

-

Alkylate the cysteine residues with an alkylating agent like iodoacetamide to prevent disulfide bond reformation.

-

Digest the proteins into smaller peptides using a protease such as trypsin.[2][3][5][7][8]

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC) based on their physicochemical properties.

-

Analyze the separated peptides by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

-

Data Analysis:

-

Use a database search engine (e.g., Mascot, Sequest) to match the obtained MS/MS spectra to theoretical peptide sequences from a protein database.

-

Identify and quantify the proteins that were specifically enriched by the this compound bait.

-

Target Validation: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It is based on the principle that the binding of a ligand can stabilize its target protein, leading to an increase in its thermal stability.[15][16][17][18]

Experimental Workflow:

Detailed Methodology:

-

Cell Treatment:

-

Culture cells to the desired confluency.

-

Treat the cells with the this compound of interest at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the tubes at a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be from 37°C to 70°C.

-

-

Cell Lysis and Separation:

-

Lyse the cells by freeze-thaw cycles or by using a lysis buffer.

-

Separate the soluble proteins from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[18]

-

-

Protein Quantification:

-

Data Analysis:

-

Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle- and drug-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the this compound indicates thermal stabilization and therefore, direct target engagement.

-

Signaling Pathways Modulated by Lysine Hydroxamates

By inhibiting their primary targets, lysine hydroxamates can have profound effects on various cellular signaling pathways.

HDAC Inhibitor-Mediated Apoptosis

HDAC inhibitors, including many lysine hydroxamates, are potent inducers of apoptosis in cancer cells through both the intrinsic and extrinsic pathways.[2][3][4][5]

LSD1 and Androgen Receptor (AR) Signaling

LSD1 plays a critical role in regulating the activity of the androgen receptor, a key driver of prostate cancer.[16][18][20][21][22] LSD1 can act as both a co-repressor and a co-activator of AR, depending on the cellular context.

SIRT1 in Metabolic Regulation

SIRT1 is a key regulator of metabolic pathways, responding to cellular energy status.[7][8][9][23] It deacetylates a variety of substrates to control processes like gluconeogenesis, fatty acid oxidation, and insulin sensitivity.

Conclusion

Lysine hydroxamates represent a versatile class of enzyme inhibitors with significant therapeutic potential, primarily as anti-cancer agents. While their activity as HDAC inhibitors is well-established, a comprehensive understanding of their full target landscape is crucial for optimizing their clinical utility and mitigating off-target effects. The experimental strategies outlined in this guide, from unbiased proteomic screening to cellular target validation, provide a robust framework for researchers and drug developers to thoroughly characterize the molecular mechanisms of lysine hydroxamates and to advance the development of next-generation therapeutics.

References

- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Integrated analysis of the molecular action of Vorinostat identifies epi-sensitised targets for combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The potential of panobinostat as a treatment option in patients with relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. Lysine Specific Demethylase 1 has Dual Functions as a Major Regulator of Androgen Receptor Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The histone deacetylase inhibitors vorinostat and romidepsin downmodulate IL-10 expression in cutaneous T-cell lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells [frontiersin.org]

- 19. targetedonc.com [targetedonc.com]

- 20. mdpi.com [mdpi.com]

- 21. LSD1 activates a lethal prostate cancer gene network independently of its demethylase function - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LSD1/PRMT6-targeting gene therapy to attenuate androgen receptor toxic gain-of-function ameliorates spinobulbar muscular atrophy phenotypes in flies and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. termedia.pl [termedia.pl]

Therapeutic Potential of Lysine Hydroxamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine hydroxamates represent a promising class of small molecules with significant therapeutic potential across various disease areas, including oncology, neurodegenerative disorders, and infectious diseases. Their primary mechanism of action involves the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for the epigenetic regulation of gene expression. By modulating the acetylation state of histones and other non-histone proteins, lysine hydroxamates can trigger a cascade of cellular events, including cell cycle arrest, apoptosis, and the suppression of inflammatory and pathogenic processes. This technical guide provides an in-depth overview of the therapeutic applications of lysine hydroxamates, detailing their mechanism of action, summarizing key quantitative data, outlining experimental protocols for their study, and visualizing the core signaling pathways and experimental workflows.

Therapeutic Applications

Oncology

Lysine hydroxamates have demonstrated significant potential as anti-cancer agents. Their ability to inhibit HDACs leads to the hyperacetylation of histones, resulting in a more open chromatin structure that allows for the transcription of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in various cancer cell lines.[1][2][3] Furthermore, inhibition of HDACs can affect the acetylation status of non-histone proteins involved in critical cellular processes such as cell signaling, protein stability, and DNA repair, further contributing to their anti-tumor activity.

Neurodegenerative Diseases

The neuroprotective effects of lysine-based compounds are an emerging area of research. L-lysine has been shown to confer neuroprotection by suppressing inflammatory responses.[4] One identified mechanism involves the upregulation of microRNA-575, which in turn suppresses PTEN (Phosphatase and Tensin Homolog), a negative regulator of the PI3K/Akt signaling pathway.[4] This pathway is crucial for neuronal survival and plasticity. While direct evidence for lysine hydroxamates in this specific pathway is still under investigation, their role as HDAC inhibitors suggests they could modulate gene expression related to neuronal health and inflammation.

Infectious Diseases

Lysine and its derivatives have shown antimicrobial activity against a range of pathogens. The proposed mechanism for some lysine-based antimicrobial peptides involves membrane permeabilization and translocation into the bacterial cell.[5][6] For instance, the synthetic peptide Lys-a1 has demonstrated a remarkable antimicrobial effect against oral streptococci in both planktonic and biofilm growth phases.[7] Additionally, L-lysine and poly-L-lysine have been shown to be effective in combination with pulsed electric fields for the inactivation of various microorganisms.[6]

Mechanism of Action: HDAC Inhibition

The primary molecular target of lysine hydroxamates is the family of zinc-dependent histone deacetylases (HDACs). HDACs catalyze the removal of acetyl groups from the ε-amino group of lysine residues on histones and other proteins.[8] The hydroxamic acid moiety of these inhibitors chelates the zinc ion in the active site of the HDAC enzyme, effectively blocking its catalytic activity.[9] This leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including those involved in cell cycle control and apoptosis.

Data Presentation

Inhibitory Activity of Hydroxamic Acid-Based HDAC Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various hydroxamic acid-based HDAC inhibitors against different HDAC isoforms and cancer cell lines. This data provides a comparative view of their potency and selectivity.

| Compound/Analog | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| SAHA (Vorinostat) | HDAC1 | 61 | - | - | [10] |

| HDAC2 | 251 | - | - | [10] | |

| HDAC3 | 19 | - | - | [10] | |

| HDAC6 | - | HeLa | 0.2 | [11] | |

| HDAC8 | 827 | - | - | [10] | |

| C5-methyl SAHA | HeLa cell lysate | 100 | - | - | [11] |

| C5-n-butyl SAHA | HDAC6 | 320 | - | - | [11] |

| HDAC8 | 430 | - | - | [11] | |

| C5-benzyl SAHA | HDAC6 | 270 | - | - | [11] |

| HDAC8 | 380 | - | - | [11] | |

| Thiazolyl-based hydroxamate 9b | - | - | THP-1 | >100 (Boc-Lys(Ac)-AMC) | [12] |

| THP-1 | >100 (Boc-Lys(TFAc)-AMC) | [12] | |||

| α-Amino amide 7a | - | - | Hela | 0.31 | [9] |

| α-Amino amide 13a | - | - | Hela | 5.19 | [9] |

| Quinazolinone-based hydroxamate | HDAC11 | 1100 | - | - | [13] |

Antimicrobial Activity of Lysine-Based Compounds

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of lysine-based peptides against various bacterial strains, highlighting their antimicrobial efficacy.

| Peptide | Bacterial Strain | MIC (µM) | MBC (µM) | Reference |

| Phylloseptin-TO2 (PSTO2) | S. aureus | 2 | 4 | [14] |

| MRSA | 8 | 16 | [14] | |

| E. coli | 16 | 32 | [14] | |

| 18K (PSTO2 analog) | E. coli | 4 | - | [14] |

| A. baumannii | 32 | - | [14] | |

| K. pneumoniae | 16 | - | [14] | |

| P. aeruginosa | 32 | - | [14] | |

| AamAP1-Lysine + Levofloxacin | S. aureus (resistant) | - (FIC: 0.103) | - | [11] |

| AamAP1-Lysine + Rifampicin | S. aureus (resistant) | - (FIC: 0.128) | - | [11] |

| Lys-a1 | S. oralis | 1.9 - 500 µg/mL | - | [7] |

| S. mutans | 1.9 - 500 µg/mL | - | [7] |

Experimental Protocols

Synthesis of Lysine-Based Hydroxamic Acids

This protocol outlines a general method for the solid-phase synthesis of peptide hydroxamates.[8]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Piperidine

-

DMF (N,N-Dimethylformamide)

-

NMP (N-Methyl-2-pyrrolidone)

-

TFA (Trifluoroacetic acid)

-

TIPS (Triisopropylsilane)

-

DCM (Dichloromethane)

-

Hydroxylamine hydrochloride

-

Diisopropylethylamine (for hydroxylaminolysis)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF twice (3 minutes, then 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the Fmoc-protected amino acid (4 equivalents) with HCTU (4 equivalents) and DIPEA (8 equivalents) in DMF/NMP. Add the activated amino acid to the resin and react under microwave heating at 75°C for 5-10 minutes. Wash the resin with DMF.

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the desired sequence. For coupling of Fmoc-AsuNHOH(tBu)-OH (a hydroxamic acid precursor), perform the reaction under microwave heating at 75°C for 10 minutes.[8]

-

Final Fmoc Deprotection: After the final coupling step, remove the Fmoc group as described in step 2.

-

Cleavage from Resin and Hydroxamic Acid Formation: Treat the resin with a cleavage cocktail of TFA/TIPS/water (95:2.5:2.5) for 2-3 hours. Precipitate the peptide in cold diethyl ether and centrifuge to collect the pellet.

-

Hydroxylaminolysis (if starting from an ester): Alternatively, for non-peptide hydroxamic acids synthesized from corresponding esters, treat the ester with hydroxylamine hydrochloride and a base like KOH or DIPEA in a suitable solvent.[15]

-

Purification: Purify the crude hydroxamic acid by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

In Vitro HDAC Activity Assay (Fluorometric)

This protocol describes a common two-step fluorometric assay to measure HDAC activity and the inhibitory potential of compounds like lysine hydroxamates.[16][17]

Materials:

-

Recombinant human HDAC enzyme

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic substrate: Boc-Lys(Ac)-AMC

-

HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control

-

Developer solution (e.g., Trypsin in assay buffer)

-

96-well black microplate

-

Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the lysine hydroxamate inhibitor in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the HDAC enzyme to the assay buffer.

-

Inhibitor Incubation: Add the diluted this compound or control (vehicle or known inhibitor) to the wells containing the enzyme. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

-

Substrate Addition: Initiate the enzymatic reaction by adding the Boc-Lys(Ac)-AMC substrate to each well.

-

Enzymatic Reaction Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).

-

Development: Stop the HDAC reaction and initiate the development by adding the developer solution (e.g., Trypsin). The developer cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.

-

Fluorescence Measurement: Incubate for a short period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: HDAC Inhibition by this compound.

Caption: this compound-Induced Apoptosis.

Caption: Neuroprotective Signaling of Lysine.

Experimental Workflow

Caption: In Vitro Screening Workflow.

Conclusion